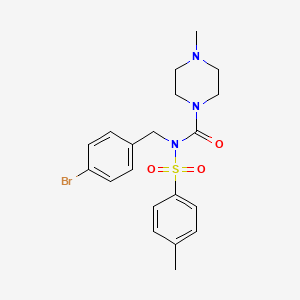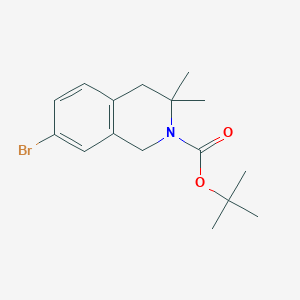
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a dimethyl group attached to the isoquinoline core. It is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of 3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting bromo compound is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted isoquinoline derivatives with various functional groups.
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
科学研究应用
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmacologically active compounds, including potential anticancer and antiviral agents.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby modulating biological pathways. The presence of the bromine atom and tert-butyl ester group can influence its binding affinity and selectivity towards molecular targets .
相似化合物的比较
Similar Compounds
- Tert-butyl 6-bromo-1-oxo-3,4-dihydroisoquinoline-2-carboxylate
- Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 3,3-Dimethyl-2-butanol
Uniqueness
Tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate is unique due to the specific positioning of the bromine atom and the tert-butyl ester group, which confer distinct reactivity and biological activity. Its structural features make it a valuable intermediate in the synthesis of diverse organic compounds and potential therapeutic agents .
属性
IUPAC Name |
tert-butyl 7-bromo-3,3-dimethyl-1,4-dihydroisoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-15(2,3)20-14(19)18-10-12-8-13(17)7-6-11(12)9-16(18,4)5/h6-8H,9-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTINZMXUQCSGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN1C(=O)OC(C)(C)C)C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

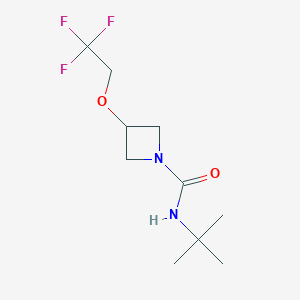
![2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2679932.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)
![5-[4-(1H-imidazol-1-yl)phenyl]isoxazole](/img/structure/B2679937.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)acrylamide](/img/structure/B2679939.png)
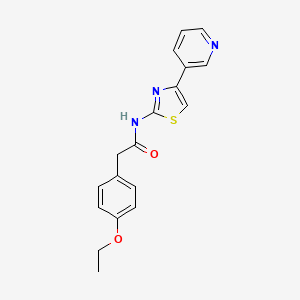
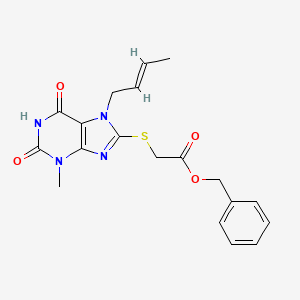
![1-[5-(3,4-dimethoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2679944.png)
![Spiro[3.3]heptane-2-carbaldehyde](/img/structure/B2679945.png)

![N-(furan-2-ylmethyl)-2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2679948.png)
